molecular formula C11H11Cl2NS B2689409 1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene CAS No. 2248323-73-9

1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene

Cat. No. B2689409
CAS RN: 2248323-73-9
M. Wt: 260.18
InChI Key: YIHKLSGNAQWMKI-UHFFFAOYSA-N
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Description

1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene is a chemical compound with the CAS Number: 2248323-73-9 . It has a molecular weight of 260.19 .


Molecular Structure Analysis

The IUPAC Name of this compound is 1-(tert-butyl)-4,5-dichloro-2-isothiocyanatobenzene . The Inchi Code is 1S/C11H11Cl2NS/c1-11(2,3)7-4-8(12)9(13)5-10(7)14-6-15/h4-5H,1-3H3 .

Scientific Research Applications

  • Synthesis and Characterization of Polyimides A study by Chern and Tsai (2008) explored the synthesis of new polyimides (PIs) containing tert-butyl side groups. These PIs exhibited a low dielectric constant, excellent solubility, and high glass transition temperature, indicating potential use in advanced polymer materials.

  • Properties of Novel Diamine in Polymer Synthesis In research by Liaw and Liaw (1996), a novel diamine containing bulky tert-butyl substituent was used to synthesize polyimides. These polyimides showed high tensile strength and good solubility, suggesting applications in the creation of durable and flexible materials.

  • Development of Ortho-Linked Polyamides A study by Hsiao, Yang, and Chen (2000) synthesized polyamides with flexible main-chain ether linkages. They demonstrated significant thermal stability and solubility in polar solvents, pointing to their use in high-performance materials.

  • Redox Shuttle Stability for Lithium-Ion Batteries Zhang et al. (2010) investigated 3,5-di-tert-butyl-1,2-dimethoxybenzene as a redox shuttle additive for lithium-ion batteries. The study highlighted its solubility and potential use in enhancing battery safety.

  • Synthesis of Dimagnesiated Aromatic Compound The synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene by Reck and Winter (1997) could inform the development of new organometallic compounds with potential applications in catalysis and materials science.

  • Ionic Liquid-Catalyzed Reactions of Tert-Butylbenzenes Verevkin et al. (2008) conducted a thermochemical study on reactions of tert-butylbenzenes using chloroaluminate ionic liquids, which could contribute to the development of new catalytic processes in organic synthesis.

  • Electrochemical Aromatic Chlorination Appelbaum et al. (2001) examined the electrochemical chlorination of tert-butylbenzene derivatives, providing insights into alternative mechanisms for chemical synthesis.

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-tert-butyl-4,5-dichloro-2-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NS/c1-11(2,3)7-4-8(12)9(13)5-10(7)14-6-15/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHKLSGNAQWMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N=C=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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